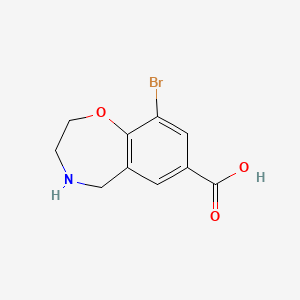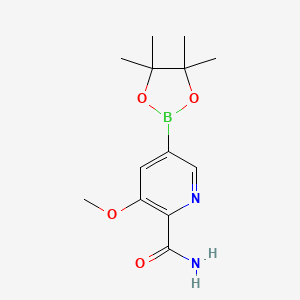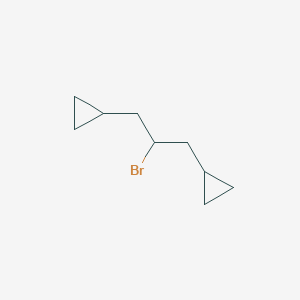![molecular formula C18H24N2O2 B13503189 Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyanophenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-cyanobenzyl chloride with tert-butyl piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: A similar compound with a hydroxyl group instead of a cyanophenyl group.
Uniqueness
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-4-5-16(13-20)11-14-6-8-15(12-19)9-7-14/h6-9,16H,4-5,10-11,13H2,1-3H3 |
InChI Key |
BVFCJYAFPQORID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
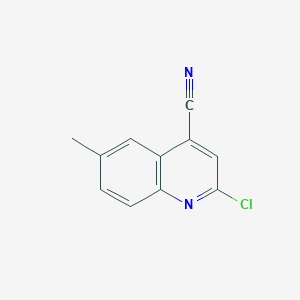
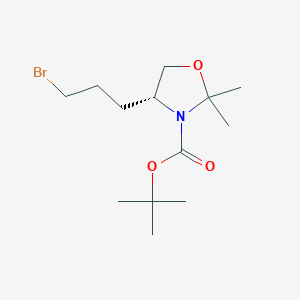
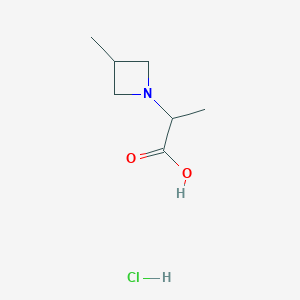
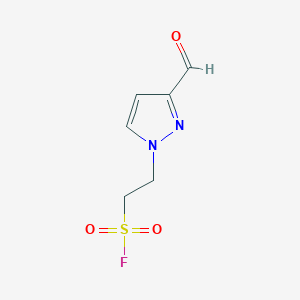
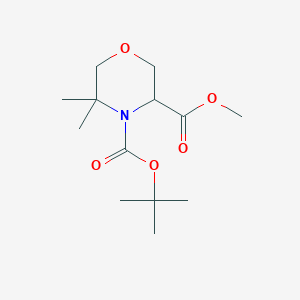
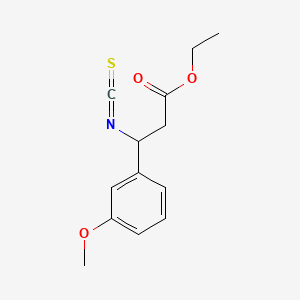
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)



